

# comparative analysis of the refractory performance of Chromite and magnesite bricks

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## A Comparative Analysis of the Refractory Performance of Magnesite and Magnesite-Chrome Bricks

This guide provides a detailed comparison of the refractory properties of magnesite and magnesite-chrome bricks, materials critical for high-temperature applications such as in the steel, cement, and non-ferrous metals industries. The selection between these materials often depends on the specific operating conditions, including temperature, chemical environment (slag composition), and thermomechanical stresses.

## Overview of Material Properties

**Magnesite Bricks:** Composed primarily of magnesite ( $\text{MgO}$ ), these are basic refractories known for their very high refractoriness and excellent resistance to basic slags, particularly those rich in lime and iron.<sup>[1]</sup> However, their high coefficient of thermal expansion results in relatively poor thermal shock resistance, which can limit their application.<sup>[2]</sup> Pure magnesite bricks can also be susceptible to hydration at lower temperatures.

**Magnesite-Chrome Bricks:** These bricks are made from a combination of high-purity sintered magnesite and chromite (chromium ore).<sup>[3][4]</sup> The addition of chromite creates a stable magnesite-chrome spinel structure, which significantly enhances the brick's properties.<sup>[5][6]</sup> They offer a balanced performance with good refractoriness, superior thermal shock resistance compared to pure magnesite, and excellent resistance to a wide range of slags, from acidic to basic.<sup>[5][7][8]</sup>

## Quantitative Performance Data

The following table summarizes the key refractory properties of magnesite and magnesia-chrome bricks based on available experimental data.

Property	Magnesite Bricks	Magnesia-Chrome Bricks	Test Standard (Example)
Chemical Composition	>90% MgO	MgO: 42-92%Cr <sub>2</sub> O <sub>3</sub> : 8-30%	EN ISO 12677
Refractoriness / Melting Point	~2800 °C (Melting Point of MgO)[2]	1790-1850 °C (Refractoriness)[9]	ASTM C24
Bulk Density (g/cm <sup>3</sup> )	~3.58 (mineral)	2.7 - 3.8	ASTM C20 / EN 993-1
Apparent Porosity (%)	Varies, typically low in high-purity grades	13 - 25[9][10]	ASTM C20 / EN 993-1
Cold Crushing Strength (MPa)	35 - 60[10]	30 - 80[4][10]	ASTM C133 / EN 993-5
Thermal Conductivity (W/m·K)	3.39 - 4.19 (at 100-1000°C)[2]	1.2 - 1.6[9][11]	EN 993-15
Thermal Expansion Coefficient	~13.5 x 10 <sup>-6</sup> /K (0-1000°C)[2]	0.8 - 1.2% (linear expansion)[5][9][11]	EN ISO 1893
Thermal Shock Resistance	Low	Good to Excellent[5][7]	ENV 993-11
Slag Resistance	Excellent against basic slags	Excellent against both acidic and basic slags[5][7][8]	Static Finger Test / Rotary Slag Test

## Experimental Protocols

The data presented above is determined using standardized testing procedures. Below are detailed methodologies for key experiments.

### Cold Crushing Strength (CCS)

- Standard: ASTM C133 / EN 993-5
- Objective: To determine the maximum compressive load a refractory brick can withstand at room temperature.[12]
- Methodology:
  - Specimen Preparation: A whole brick or a cut cube/cylinder of specific dimensions is used. For ASTM C133, specimens are typically half-bricks.[13]
  - Procedure: The specimen is placed between the platens of a compression testing machine. ASTM C133 specifies the use of a fiberboard packing material between the sample and the platens for certain refractory types.[14]
  - A compressive load is applied at a constant rate (e.g.,  $1.0 \pm 0.1$  MPa/s for EN 993-5) until the specimen fails.[14]
  - Data Recorded: The maximum load at failure is recorded. The CCS is calculated by dividing the maximum load by the cross-sectional area of the specimen. At least five specimens are typically tested to obtain an average value.[12]

## Apparent Porosity and Bulk Density

- Standard: ASTM C20 / EN 993-1
- Objective: To measure the volume of open pores and the overall density of the refractory material.
- Methodology (Boiling Water Method):
  - Specimen Preparation: A dried specimen of a known weight (Dry Weight, D) is prepared.
  - Procedure: The specimen is placed in boiling water for a specified period (e.g., 2 hours) to allow water to penetrate the open pores.
  - The specimen is then cooled, and its suspended weight in water (Suspended Weight, S) is measured.

- Finally, the saturated weight of the specimen after removing excess surface water (Saturated Weight, W) is determined.
- Calculation:
  - Apparent Porosity (%) =  $[(W - D) / (W - S)] \times 100$
  - Bulk Density (g/cm<sup>3</sup>) =  $D / (W - S)$

## Thermal Shock Resistance

- Standard: ENV 993-11
- Objective: To assess the ability of the refractory to withstand rapid temperature changes.
- Methodology:
  - Procedure: Brick samples are subjected to repeated cycles of heating to a high temperature (e.g., 725°C) for a set duration (e.g., 30 minutes) and then rapidly cooled to room temperature, often by air quenching.[\[7\]](#)
  - Evaluation: After a predetermined number of cycles (e.g., 5 cycles), the material is inspected for cracks and damage.[\[7\]](#) The degradation is often quantified by measuring the loss in mechanical strength (e.g., residual elastic modulus or cold crushing strength) compared to the original value.[\[7\]](#)

## Slag Corrosion Resistance

- Objective: To evaluate the chemical resistance of the refractory to molten slag.
- Methodology (Static Finger Test):
  - Specimen Preparation: A core-drilled cylindrical "finger" of the refractory material is prepared.
  - Procedure: The refractory finger is partially immersed in a crucible containing the test slag. The entire assembly is heated in a furnace to the target temperature (e.g., 1300°C or 1700°C) and held for a specific duration (e.g., 5 hours).[\[7\]](#)[\[15\]](#)

- Evaluation: After cooling, the specimen is sectioned. The degree of corrosion is assessed by measuring the reduction in the finger's diameter at the slag line. Microstructural analysis using techniques like Scanning Electron Microscopy (SEM) and Electron Probe Micro-Analysis (EPMA) is often performed to study the slag penetration depth and the formation of new mineral phases at the slag-refractory interface.[15][16]

## Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow for refractory testing and the relationship between material properties and performance.

Caption: Experimental workflow for evaluating refractory brick performance.

Caption: Logical relationship of properties for Magnesite vs. Magnesia-Chrome bricks.

## Conclusion

The choice between magnesite and magnesia-chrome refractory bricks is dictated by the specific demands of the high-temperature application.

- Magnesite bricks are ideal for environments with consistently high temperatures and exposure to basic slags, where thermal cycling is minimal.
- Magnesia-chrome bricks offer greater versatility. Their superior thermal shock resistance and ability to withstand both acidic and basic slags make them the preferred choice for applications with significant temperature fluctuations and complex, variable chemical environments, such as in rotary cement kilns and various metallurgical converters.[4][7] The addition of chromite effectively mitigates the primary weakness of magnesite, making the composite material more robust and reliable in a wider range of conditions.[17]

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